(3E,8E)-undeca-3,8-diene-2,10-dione
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Overview
Description
(3E,8E)-undeca-3,8-diene-2,10-dione is an organic compound characterized by its unique structure, which includes two conjugated double bonds and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,8E)-undeca-3,8-diene-2,10-dione can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3E,8E)-undeca-3,8-diene-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(3E,8E)-undeca-3,8-diene-2,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (3E,8E)-undeca-3,8-diene-2,10-dione exerts its effects involves its ability to participate in various chemical reactions. The compound’s conjugated diene system and ketone groups make it reactive towards nucleophiles and electrophiles, allowing it to form stable intermediates and products. Molecular targets include enzymes and other proteins that can interact with its functional groups.
Comparison with Similar Compounds
Similar Compounds
(3E,8E,6S)-undeca-3,8,10-triene-1,6-diol: Similar structure but with additional hydroxyl groups.
(3E,8E)-5-isopropyl-8-methyltrideca-3,8-diene-2,12-dione: Similar diene system but with different substituents.
Uniqueness
(3E,8E)-undeca-3,8-diene-2,10-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3E,8E)-undeca-3,8-diene-2,10-dione |
InChI |
InChI=1S/C11H16O2/c1-10(12)8-6-4-3-5-7-9-11(2)13/h6-9H,3-5H2,1-2H3/b8-6+,9-7+ |
InChI Key |
OBMRFRQSZHUVBZ-CDJQDVQCSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCC/C=C/C(=O)C |
Canonical SMILES |
CC(=O)C=CCCCC=CC(=O)C |
Origin of Product |
United States |
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